7-Bromo-2-méthylisoindoline-1-one

Vue d'ensemble

Description

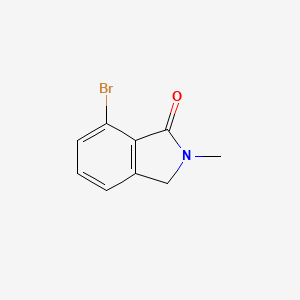

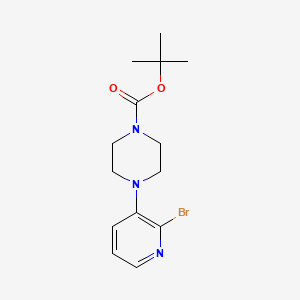

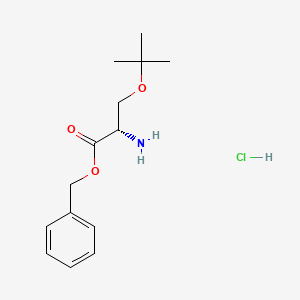

7-Bromo-2-methylisoindolin-1-one is a chemical compound with the CAS Number: 1330763-93-3. It has a molecular weight of 226.07 . The compound is a solid at room temperature .

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis

The linear formula of 7-Bromo-2-methylisoindolin-1-one is C9H8BrNO . The InChI code is 1S/C9H8BrNO/c1-11-5-6-3-2-4-7 (10)8 (6)9 (11)12/h2-4H,5H2,1H3 .Chemical Reactions Analysis

The Safety Data Sheet indicates that containers of 7-Bromo-2-methylisoindolin-1-one may explode when heated and that fire may produce irritating, corrosive and/or toxic gases .Physical And Chemical Properties Analysis

7-Bromo-2-methylisoindolin-1-one is a solid at room temperature . It has a molecular weight of 226.07 . The compound is sealed in dry storage at room temperature .Applications De Recherche Scientifique

Synthèse pharmaceutique

7-Bromo-2-méthylisoindoline-1-one: sert d'intermédiaire clé dans la synthèse de divers composés pharmaceutiques. Sa structure est essentielle dans la construction de molécules qui présentent une gamme d'activités biologiques, notamment des propriétés antivirales, anti-inflammatoires et anticancéreuses . Les groupes fonctionnels bromo et céto présents dans ce composé permettent des modifications chimiques supplémentaires, permettant la synthèse d'un éventail diversifié d'agents médicinaux.

Herbicides

La réactivité chimique de la This compound en fait un précurseur précieux dans le développement de formulations herbicides. Les chercheurs explorent son utilisation dans la création de composés capables de cibler sélectivement et d'inhiber la croissance de la végétation indésirable, contribuant ainsi à la productivité agricole .

Colorants et teintures

La capacité de ce composé à subir diverses réactions chimiques en fait un candidat approprié pour la synthèse de colorants et de teintures. Sa structure moléculaire peut être modifiée pour produire un spectre de couleurs, qui peuvent être utilisées dans les industries textiles, de peinture et d'impression .

Additifs polymères

Dans le domaine de la science des polymères, la This compound est étudiée pour son potentiel en tant qu'additif pour améliorer les propriétés des polymères. Elle pourrait être utilisée pour améliorer la stabilité thermique, la résistance au feu ou la résistance mécanique des matériaux à base de polymères .

Synthèse organique

En tant que composé aromatique avec un atome de brome réactif, la This compound est un bloc de construction polyvalent en synthèse organique. Elle peut participer à des réactions de couplage croisé, qui sont fondamentales dans la construction de molécules organiques complexes pour diverses applications .

Matériaux photochromes

La structure unique de la This compound est explorée pour son application dans les matériaux photochromes. Ces matériaux changent de couleur lorsqu'ils sont exposés à la lumière et ont des utilisations potentielles dans les fenêtres intelligentes, les lunettes de soleil et les dispositifs de stockage de données optiques .

Safety and Hazards

Orientations Futures

The synthesis of isoindolin-1-one derivatives via multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials has been reported . This process provided access to four series of complex and potentially biologically active scaffolds . This suggests potential future directions for the synthesis and application of compounds like 7-Bromo-2-methylisoindolin-1-one.

Mécanisme D'action

Target of Action

Isoindolin-1-ones, a class of compounds to which 7-bromo-2-methylisoindolin-1-one belongs, have been studied as potential inhibitors of cyclin-dependent kinase 7 (cdk7) . CDK7 plays a crucial role in cell cycle regulation and transcription, making it a significant target in cancer research .

Mode of Action

Isoindolin-1-ones have shown high binding affinity to active amino acid residues of cdk7, indicating a potential interaction with this target . The binding of these compounds to CDK7 could inhibit its activity, thereby affecting cell cycle progression and transcription processes .

Biochemical Pathways

Given its potential role as a cdk7 inhibitor, it may influence pathways related to cell cycle regulation and transcription .

Pharmacokinetics

A study on isoindolin-1-ones as potential cdk7 inhibitors has indicated that these compounds exhibit superior qualities to known cdk7 inhibitors according to predicted comprehensive pharmacokinetic parameters . This suggests that isoindolin-1-ones, including 7-Bromo-2-methylisoindolin-1-one, may have favorable pharmacokinetic properties.

Result of Action

As potential cdk7 inhibitors, isoindolin-1-ones could potentially inhibit cell cycle progression and transcription processes, thereby exerting anti-cancer effects .

Analyse Biochimique

Biochemical Properties

7-Bromo-2-methylisoindolin-1-one plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One notable interaction is with Cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation. Studies have shown that 7-Bromo-2-methylisoindolin-1-one can inhibit CDK7 activity, which may contribute to its potential as an anti-cancer agent . Additionally, this compound forms hydrogen bonds with active amino acid residues of CDK7, enhancing its binding affinity and inhibitory effects .

Cellular Effects

The effects of 7-Bromo-2-methylisoindolin-1-one on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation by disrupting cell signaling pathways and altering gene expression . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to reduced energy production and increased oxidative stress in cancer cells .

Molecular Mechanism

At the molecular level, 7-Bromo-2-methylisoindolin-1-one exerts its effects through several mechanisms. It binds to the active site of CDK7, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, 7-Bromo-2-methylisoindolin-1-one can modulate gene expression by affecting transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-2-methylisoindolin-1-one have been studied over various time periods. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to 7-Bromo-2-methylisoindolin-1-one can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 7-Bromo-2-methylisoindolin-1-one vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

7-Bromo-2-methylisoindolin-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, 7-Bromo-2-methylisoindolin-1-one is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its uptake and retention .

Subcellular Localization

The subcellular localization of 7-Bromo-2-methylisoindolin-1-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .

Propriétés

IUPAC Name |

7-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVELRSQAHQYTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)

![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)